Cas no 103150-32-9 (Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-)

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-, is a chiral organic compound featuring a benzamide moiety linked to a phenylpropyl group with hydroxyl substituents at the 2 and 3 positions. Its stereospecific (1S,2R) configuration enhances its utility in asymmetric synthesis and pharmaceutical applications, where precise molecular orientation is critical. The presence of dihydroxy groups improves solubility in polar solvents, facilitating its use in aqueous reaction systems. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or metabolic pathways. Its well-defined structure and functional groups make it valuable for research in medicinal chemistry and drug development.
Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]- structure
103150-32-9 structure
商品名:Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-
CAS番号:103150-32-9
MF:C16H17NO3
メガワット:271.31108
CID:1135978
PubChem ID:12986278

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]- 化学的及び物理的性質

名前と識別子

    • Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-
    • (2RS,3RS)-3-benzoylamino-3-phenyl-propane-1,2-diol
    • TAXOL SIDE CHAIN DIOL(SH)
    • taxol side chain diol
    • CHEBI:180507
    • N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
    • 103150-32-9
    • インチ: InChI=1S/C16H17NO3/c18-11-14(19)15(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14-15,18-19H,11H2,(H,17,20)/t14-,15-/m0/s1
    • InChIKey: OCRUDDLKDFDNGT-GJZGRUSLSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(C(CO)O)NC(=O)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 271.12100
  • どういたいしつりょう: 271.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 69.6Ų

じっけんとくせい

  • PSA: 69.56000
  • LogP: 1.90180

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
LKT Labs
T0103-25mg
Taxol Side Chain Diol
103150-32-9 ≥98%
25mg
$1250.10 2024-05-21
LKT Labs
T0103-5mg
Taxol Side Chain Diol
103150-32-9 ≥98%
5mg
$355.80 2024-05-21
LKT Labs
T0103-10mg
Taxol Side Chain Diol
103150-32-9 ≥98%
10mg
$624.90 2024-05-21

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]- 合成方法

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]- 関連文献

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-に関する追加情報

Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-: A Comprehensive Overview

CAS No. 103150-32-9 corresponds to the compound Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-, a molecule of significant interest in both academic and industrial research. This compound is a derivative of benzamide, characterized by its unique stereochemistry and functional groups. The name Benzamide refers to the amide functional group attached to a benzene ring, while the substituent N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl] introduces a chiral center and hydroxyl groups into the molecule.

The stereochemistry of this compound is defined by the (1S,2R) configuration of the propyl chain. This specific arrangement of substituents around the chiral centers imparts unique physical and chemical properties to the molecule. Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds. For instance, dihydroxypropyl groups have been shown to influence solubility and bioavailability in drug delivery systems.

In terms of physical properties, Benzamide derivatives are typically crystalline solids with varying melting points depending on their substituents. The presence of hydroxyl groups in this compound increases its polarity and hydrogen bonding capacity, which can affect its solubility in different solvents. Recent research has explored the use of such compounds innano-drug delivery systems, where their solubility and stability are critical factors.

The synthesis of Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]- involves a multi-step process that includesnucleophilic acyl substitution and stereocontrolled reactions. Researchers have developed efficient methods to achieve high enantiomeric excess (ee) in the final product. For example,catalytic asymmetric synthesis techniques have been employed to ensure precise control over the (1S,2R) configuration.

The applications of this compound span across various fields. In pharmaceutical research, Benzamide derivatives are being investigated for their potential asdisease-modifying agents. Recent studies have demonstrated that certain analogs exhibitneuroprotective properties, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally,dihydroxypropyl-substituted amides have shownanti-inflammatory activity, opening avenues for their use in pain management therapies.

In the realm of material science,Benzamide-based polymers are being explored for their potential inbioresorbable scaffolds. The hydroxyl groups present in this compound contribute to its ability to undergo controlled degradation under physiological conditions. This property makes it an attractive candidate for applications in tissue engineering and regenerative medicine.

The toxicity profile ofBenzamide derivatives has also been a subject of recent investigations. Studies indicate that while these compounds exhibitmild systemic toxicity, their localized effects on target tissues need further evaluation. Researchers are focusing on optimizing their pharmacokinetics to minimize adverse effects while maximizing therapeutic efficacy.

In conclusion,CAS No. 103150-32-9 (Benzamide, N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]-) represents a versatile molecule with diverse applications across multiple disciplines. Its unique stereochemistry and functional groups make it a valuable tool in drug discovery and material science. As research continues to uncover new insights into its properties and mechanisms of action,this compound is poised to play an increasingly important role in advancing modern science and technology.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD